5-碘嘧啶-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

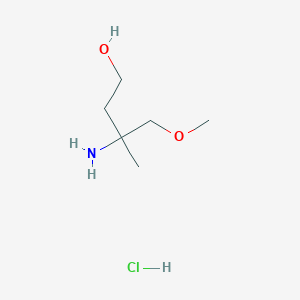

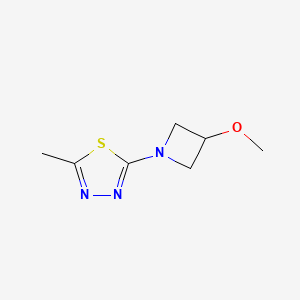

The synthesis of 5-Iodopyrimidine-2,4-diamine involves two stages . In the first stage, pyrimidine-2,4-diamine reacts with periodic acid, sulfuric acid, iodine, and acetic acid in water for 5.5 hours . In the second stage, the reaction product is treated with potassium hydroxide in water at 20°C .Molecular Structure Analysis

The InChI code for 5-Iodopyrimidine-2,4-diamine is 1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) . The InChI key is RJQHTXXLHUXGRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Iodopyrimidine-2,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .科学研究应用

催化反应

5-碘嘧啶衍生物已用于催化反应。例如,5-碘嘧啶与 α,β-不饱和酮的共轭加成型反应,使用二乙酸钯-三苯膦配合物,突出了 5-碘嘧啶衍生物在有机合成中的潜力 (Wada、Ohki、Nagai 和 Kanatomo,1991 年)。

Toll 样受体激活

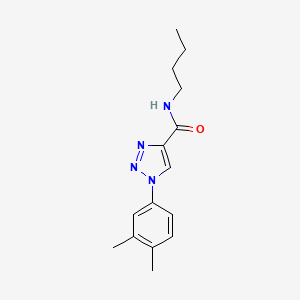

5-碘嘧啶-2,4-二胺衍生物因其激活人 Toll 样受体-8 (TLR8) 的作用而受到研究,这对于免疫反应调节至关重要。具体来说,一种被识别为 N(4)-丁基-5-碘-6-甲基嘧啶-2,4-二胺的化合物显示出作为 TLR8 激动剂的有希望的活性,表明其在免疫治疗中的潜在用途 (Beesu、Salyer、Trautman、Hill 和 David,2016 年)。

抗病毒活性

某些 5-碘嘧啶-2,4-二胺衍生物已显示出对逆转录病毒的抑制活性,表明它们在抗病毒治疗中的潜在应用。这些化合物已在细胞培养中证明了对 HIV 和莫洛尼鼠肉瘤病毒等病毒的疗效 (Hocková、Holý、Masojídková、Andrei、Snoeck、De Clercq 和 Balzarini,2003 年)。

合成和结构研究

5-碘嘧啶-2,4-二胺衍生物是化学合成中的有价值的中间体。它们已被用于合成标记化合物以进行研究,例如 [14C]、[13C4] 和 [13C4,15N2]-5-氨基-4-碘嘧啶,在制药和生物研究中提供潜在应用 (Latli、Jones、Krishnamurthy 和 Senanayake,2008 年)。

光化学应用

5-碘嘧啶的光解已被探索,提供了一种方便的途径来合成各种嘧啶衍生物。该方法突出了 5-碘嘧啶在光化学应用中的效用 (Allen、Buckland、Hutley、Oades 和 Turner,1977 年)。

安全和危害

作用机制

Target of Action

The primary target of 5-Iodopyrimidine-2,4-diamine is dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme involved in the folate pathway, which plays a significant role in cell growth and division. By inhibiting DHFR, the compound can disrupt the synthesis of essential biomolecules, leading to the inhibition of cell growth .

Mode of Action

5-Iodopyrimidine-2,4-diamine interacts with its target, DHFR, by direct binding . This binding results in the strong inhibition of DHFR’s enzymatic activity . The inhibition of DHFR disrupts the folate pathway, affecting the synthesis of nucleotides and proteins necessary for cell growth and division .

Biochemical Pathways

The primary biochemical pathway affected by 5-Iodopyrimidine-2,4-diamine is the folate pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a critical cofactor in the synthesis of purines, thymidylate, and certain amino acids. Therefore, the inhibition of DHFR leads to a decrease in these essential biomolecules, disrupting cell growth and division .

Pharmacokinetics

It has been reported that a compound with a similar structure had an acceptable in vivo safety profile and oral bioavailability . The oral bioavailability was reported to be 40.7%, indicating that a significant portion of the compound can be absorbed and utilized in the body .

Result of Action

The molecular effect of 5-Iodopyrimidine-2,4-diamine’s action is the inhibition of DHFR, leading to the disruption of the folate pathway . On a cellular level, this results in the inhibition of cell growth and division, particularly in rapidly dividing cells. This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as bacterial infections .

Action Environment

The action, efficacy, and stability of 5-Iodopyrimidine-2,4-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other substances that may interact with DHFR or other components of the folate pathway . .

属性

IUPAC Name |

5-iodopyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQHTXXLHUXGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodopyrimidine-2,4-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)

![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)

![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)